N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-4-fluoroaniline
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Overview
Description
N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-CHLORO-4-FLUOROPHENYL)AMINE is an organic compound that features a benzyl ether group and a substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-CHLORO-4-FLUOROPHENYL)AMINE typically involves a condensation reaction between 4-(benzyloxy)benzaldehyde and 3-chloro-4-fluoroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-CHLORO-4-FLUOROPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-CHLORO-4-FLUOROPHENYL)AMINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-CHLORO-4-FLUOROPHENYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-1-[4-(METHOXY)PHENYL]METHYLIDENE}-N-(3-CHLORO-4-FLUOROPHENYL)AMINE
- N-{(E)-1-[4-(ETHOXY)PHENYL]METHYLIDENE}-N-(3-CHLORO-4-FLUOROPHENYL)AMINE
Uniqueness
N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-CHLORO-4-FLUOROPHENYL)AMINE is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15ClFNO |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H15ClFNO/c21-19-12-17(8-11-20(19)22)23-13-15-6-9-18(10-7-15)24-14-16-4-2-1-3-5-16/h1-13H,14H2 |
InChI Key |
UERLRHHCPLBEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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